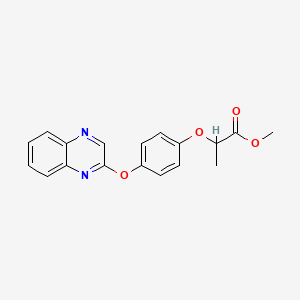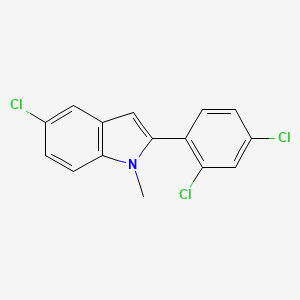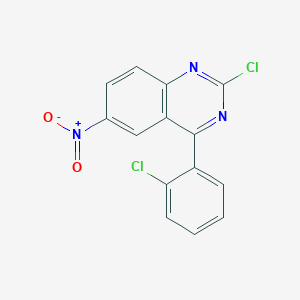
3-(Allylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the amino acid backbone . It is a powder at room temperature and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylamino)propanoic acid typically involves the reaction of phenylalanine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of phenylalanine attacks the allyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Allylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
3-(Allylamino)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(Allylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
類似化合物との比較
Similar Compounds
3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid: Similar structure but with a phenyl group.
3-Bromopropanoic acid: Contains a bromine atom instead of an allyl group
Uniqueness
3-(Allylamino)propanoic acid is unique due to the presence of the allyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications in research and industry .
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
3-(prop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-7-5-3-6(8)9/h2,7H,1,3-5H2,(H,8,9) |
InChIキー |
NAANFCPBPVLOSQ-UHFFFAOYSA-N |
正規SMILES |
C=CCNCCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride](/img/structure/B8654367.png)






![6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine](/img/structure/B8654396.png)



